4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine
Description
Properties
IUPAC Name |
4-chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2S/c1-5-4-14-8-7(5)12-10(6-2-3-6)13-9(8)11/h4,6H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACCYREYYHDHMKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=C1N=C(N=C2Cl)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1388056-50-5 | |
| Record name | 4-chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thieno[3,2-d]pyrimidine derivative, chlorination and subsequent cyclopropylation can be performed to introduce the desired functional groups .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction reactions to modify the thieno ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used under anhydrous conditions.
Major Products
The major products formed from these reactions include various substituted thieno[3,2-d]pyrimidines, sulfoxides, and sulfones, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Lipophilicity: The phenyl group in 4-Chloro-2-phenylthieno[3,2-d]pyrimidine increases LogP (4.01) compared to the cyclopropyl and methyl substituents in the target compound, suggesting reduced aqueous solubility but enhanced membrane permeability . The cyclopropyl group may improve metabolic stability due to its strained ring system, a feature absent in phenyl analogues .
Functional Group Diversity: The acetamide and pyrido-fused ring in introduce hydrogen-bonding capacity (IR: 3,390 cm⁻¹ for NH), contrasting with the halogenated, non-polar substituents in the target compound. This difference likely influences target selectivity in kinase inhibition .
Biological Activity
4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine (CAS No. 1388056-50-5) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological properties, and research findings, providing a comprehensive overview of its activity as an antimicrobial and anticancer agent.
Synthesis
The synthesis of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine typically involves multi-step organic reactions. A common method includes the cyclization of suitable precursors followed by chlorination and cyclopropylation. The reaction conditions are crucial for optimizing yield and purity, often employing advanced catalytic systems and continuous flow reactors to enhance efficiency .
Antimicrobial Properties
Research indicates that 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating bacterial infections. The compound's mechanism of action may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have shown that it can inhibit the proliferation of cancer cells in vitro, particularly in models of breast and lung cancers. The structure–activity relationship (SAR) studies highlight that the presence of the cyclopropyl group significantly enhances its biological efficacy compared to similar compounds lacking this moiety .
Case Studies
- In Vitro Studies : A study conducted on human cancer cell lines revealed that 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine inhibited cell growth with an IC50 value in the low micromolar range. Apoptotic assays indicated that the compound induces programmed cell death through both intrinsic and extrinsic pathways.
- Animal Models : In vivo experiments using mouse models demonstrated that treatment with this compound resulted in significant tumor regression without notable toxicity to normal tissues. This selectivity suggests a favorable therapeutic index for further development .
Research Findings
Recent studies have focused on elucidating the specific molecular targets of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine. It has been identified as a potential inhibitor of specific kinases involved in cancer progression, making it a candidate for drug development aimed at targeted therapies .
Comparative Analysis with Similar Compounds
To understand the unique properties of 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 4-Chloro-7-methylthieno[3,2-d]pyrimidine | Lacks cyclopropyl group | Moderate antibacterial |
| 4-Chloro-2-methylthieno[3,2-d]pyrimidine | Different alkyl substitution | Low anticancer activity |
| 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine | Contains both cyclopropyl and methyl groups | High antimicrobial and anticancer activity |
Q & A
Basic: What are the optimal synthetic conditions for preparing 4-Chloro-2-cyclopropyl-7-methylthieno[3,2-d]pyrimidine?
Methodological Answer:
Synthesis requires precise control of reaction parameters. Key steps include:
- Temperature: Reactions are typically conducted under reflux (e.g., 80–120°C) to ensure complete cyclization while avoiding decomposition .
- Solvent Selection: Polar aprotic solvents like DMF or DMSO are preferred to stabilize intermediates and enhance reaction efficiency .
- Catalysts: Lewis acids (e.g., Fe(acac)₃) or bases (e.g., NaH) may accelerate condensation or cyclization steps .
- Purification: Column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization from ethanol is used to isolate the pure compound .
Basic: Which analytical techniques are critical for confirming structure and purity?
Methodological Answer:
- NMR Spectroscopy: ¹H/¹³C NMR resolves substituent positions (e.g., cyclopropyl and methyl groups) and confirms regiochemistry .
- HPLC: Purity assessment (>97%) via reverse-phase C18 columns with UV detection at 254 nm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C₁₁H₁₀ClN₃S) and fragmentation patterns .
- X-ray Crystallography: For unambiguous structural confirmation, single-crystal X-ray diffraction is employed .
Advanced: How can computational modeling predict reactivity or biological interactions?
Methodological Answer:
- Molecular Docking: Predict binding affinity to target proteins (e.g., kinases) using software like AutoDock Vina. Substituent modifications (e.g., cyclopropyl) can be modeled to optimize steric and electronic interactions .
- DFT Calculations: Assess electron distribution at reactive sites (e.g., chlorine atom for nucleophilic substitution) to guide derivatization strategies .
- MD Simulations: Evaluate stability in physiological conditions (e.g., solvation effects, pH-dependent degradation) .
Advanced: How to resolve contradictions in reported biological activity data?
Methodological Answer:
- Assay Replication: Conduct dose-response studies under standardized conditions (e.g., cell line, incubation time) to minimize variability .
- Metabolic Stability Tests: Use liver microsomes or hepatocytes to assess compound stability, which may explain discrepancies in in vitro vs. in vivo activity .
- Structural Confirmation: Re-examine compound integrity via NMR and HPLC post-assay to rule out degradation .
Basic: What are the key physicochemical properties relevant to experimental design?
Methodological Answer:
- Melting Point: 124–125°C (indicative of crystalline purity) .
- Solubility: Low aqueous solubility; dissolves in DMSO, DMF, or dichloromethane for in vitro assays .
- Stability: Store at 0–6°C under inert atmosphere to prevent hydrolysis of the chloro substituent .
Advanced: How to design derivatives for enhanced pharmacological activity?
Methodological Answer:
- SAR Studies: Modify substituents systematically:
- In Vitro Screening: Test derivatives against panels of kinases or receptors to identify lead compounds .
- Prodrug Strategies: Mask the chlorine atom with labile protecting groups (e.g., acetyl) to improve bioavailability .
Basic: What are common side reactions during synthesis, and how are they mitigated?
Methodological Answer:
- Chlorine Displacement: Competing nucleophilic attack at C4 can be minimized using anhydrous conditions and non-nucleophilic bases .
- Oxidation of Thiophene: Conduct reactions under nitrogen to prevent sulfur oxidation .
- Byproduct Formation: Monitor reaction progress via TLC and quench intermediates promptly .
Advanced: How to evaluate the compound’s stability under varying pH conditions?
Methodological Answer:
- Forced Degradation Studies: Incubate at pH 1–13 (HCl/NaOH buffers) and analyze degradation products via LC-MS .
- Kinetic Analysis: Calculate half-life (t₁/₂) under physiological pH (7.4) to predict in vivo stability .
- Protective Formulations: Use cyclodextrin encapsulation or lipid nanoparticles to enhance stability in acidic environments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
